molecular formula C20H32O2 B7790579 Arachidonic acid CAS No. 93444-49-6

Arachidonic acid

Cat. No.: B7790579
CAS No.: 93444-49-6
M. Wt: 304.5 g/mol
InChI Key: YZXBAPSDXZZRGB-DOFZRALJSA-N
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Description

Arachidonic acid is a polyunsaturated omega-6 fatty acid with the chemical formula C20H32O2. It is a carboxylic acid with a 20-carbon chain and four cis-double bonds. This compound is a crucial component of cell membranes and serves as a precursor in the biosynthesis of various bioactive lipid mediators, including prostaglandins, thromboxanes, and leukotrienes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Arachidonic acid can be synthesized from linoleic acid through a series of desaturation and elongation reactions. The process involves the conversion of linoleic acid to gamma-linolenic acid, followed by further desaturation and elongation to form dihomo-gamma-linolenic acid and finally this compound .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. For example, the filamentous fungus Mortierella alpina can be used to produce this compound by incubating it aerobically on a medium made from potato paste and dextrose at 20°C for 20 days . This method yields a high concentration of this compound.

Chemical Reactions Analysis

Types of Reactions: Arachidonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It is primarily involved in the formation of eicosanoids through enzymatic pathways such as cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include prostaglandins (e.g., PGE2, PGD2), thromboxanes (e.g., TXA2), and leukotrienes (e.g., LTB4) .

Scientific Research Applications

Arachidonic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its role as a precursor to a wide range of bioactive lipid mediators involved in inflammation and cell signaling. Unlike omega-3 fatty acids like eicosapentaenoic acid, which are generally anti-inflammatory, this compound-derived eicosanoids can have both pro-inflammatory and anti-inflammatory effects depending on the context .

Properties

IUPAC Name

(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoic acid
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InChI

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-15-
Source PubChem
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InChI Key

YZXBAPSDXZZRGB-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)O
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Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O
Source PubChem
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Molecular Formula

C20H32O2
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DSSTOX Substance ID

DTXSID4040420
Record name Arachidonic acid
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Molecular Weight

304.5 g/mol
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Physical Description

Liquid; [Merck Index], Liquid
Record name Arachidonic acid
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Vapor Pressure

0.00000015 [mmHg]
Record name Arachidonic acid
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CAS No.

506-32-1, 93444-49-6
Record name Arachidonic acid
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Record name 5,8,11,14-Eicosatetraenoic acid, labeled with carbon-14, (all-Z)-
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Record name Icosa-5,8,11,14-tetraenoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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